(2-Methoxypyrimidin-5-yl)methanol
CAS No.: 1158735-09-1
Cat. No.: VC2825211
Molecular Formula: C6H8N2O2
Molecular Weight: 140.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1158735-09-1 |
---|---|
Molecular Formula | C6H8N2O2 |
Molecular Weight | 140.14 g/mol |
IUPAC Name | (2-methoxypyrimidin-5-yl)methanol |
Standard InChI | InChI=1S/C6H8N2O2/c1-10-6-7-2-5(4-9)3-8-6/h2-3,9H,4H2,1H3 |
Standard InChI Key | IODFRBRMTPERTB-UHFFFAOYSA-N |
SMILES | COC1=NC=C(C=N1)CO |
Canonical SMILES | COC1=NC=C(C=N1)CO |
Introduction
Structural Identity and Basic Properties
(2-Methoxypyrimidin-5-yl)methanol is a pyrimidine derivative with a methoxy group at the 2-position and a hydroxymethyl group at the 5-position of the pyrimidine ring. This arrangement creates a molecule with both hydrogen bond donor and acceptor capabilities, making it valuable in various chemical applications.
Fundamental Molecular Information
The compound is characterized by the following properties:
Property | Value |
---|---|
CAS Number | 1158735-09-1 |
Molecular Formula | C₆H₈N₂O₂ |
Molecular Weight | 140.14 g/mol |
IUPAC Name | (2-methoxypyrimidin-5-yl)methanol |
Standard InChI | InChI=1S/C6H8N2O2/c1-10-6-7-2-5(4-9)3-8-6/h2-3,9H,4H2,1H3 |
Standard InChIKey | IODFRBRMTPERTB-UHFFFAOYSA-N |
SMILES | COC1=NC=C(C=N1)CO |
The molecular structure features a six-membered pyrimidine heterocycle with two nitrogen atoms in the ring, complemented by the methoxy and hydroxymethyl functional groups that contribute to its chemical behavior and reactivity .
Physical and Chemical Properties
Physical Characteristics
(2-Methoxypyrimidin-5-yl)methanol typically appears as a white solid under standard conditions. Its relatively low molecular weight and specific functional groups contribute to a moderate polarity profile, influencing its solubility and interactions with other compounds.
Computed Physicochemical Properties
Property | Value | Significance |
---|---|---|
XLogP3-AA | -0.4 | Indicates slight hydrophilicity |
Hydrogen Bond Donor Count | 1 | From the hydroxyl group |
Hydrogen Bond Acceptor Count | 4 | From nitrogen atoms and oxygen atoms |
Rotatable Bond Count | 2 | Limited conformational flexibility |
Exact Mass | 140.058577502 Da | Useful for mass spectrometry identification |
These properties collectively suggest that (2-Methoxypyrimidin-5-yl)methanol possesses a balance of hydrophilic and lipophilic characteristics, with potential for hydrogen bonding interactions that may be relevant to its reactivity and biological interactions .
Synthesis Methods
Applications in Medicinal Chemistry Synthesis
In one reported synthesis pathway, (2-Methoxypyrimidin-5-yl)methanol was employed in a reaction with adamantan-1-ylamine to generate a compound with potential antiviral properties. The reaction reportedly yielded a white solid with approximately 30% efficiency, demonstrating its utility as a building block in medicinal chemistry .
Applications and Research Relevance
Pharmaceutical Research Applications
(2-Methoxypyrimidin-5-yl)methanol has demonstrated significant utility in pharmaceutical research, particularly in the development of compounds targeting specific biological mechanisms:
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It has been utilized in the synthesis of compounds targeting the metabotropic glutamate receptor 2 (mGlu2), which is implicated in various central nervous system disorders .
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The compound has been employed in developing potential inhibitors of the M2 proton channel of influenza viruses, including drug-resistant strains, suggesting applications in antiviral research .
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It is classified as a "Protein Degrader Building Block," indicating its relevance to the emerging field of targeted protein degradation in drug discovery .
Related Compounds and Structural Analogs
Key Structural Analogs
Several compounds share structural similarities with (2-Methoxypyrimidin-5-yl)methanol, each with distinct properties and potential applications:
Compound | Molecular Formula | Key Difference | Notable Properties |
---|---|---|---|
(2-Ethoxypyrimidin-5-yl)methanol | C₇H₁₀N₂O₂ | Ethoxy group instead of methoxy | Similar reactivity profile with increased lipophilicity |
(4-Amino-2-methoxypyrimidin-5-yl)methanol (Bacimethrin) | C₆H₉N₃O₂ | Additional amino group at 4-position | Natural product with antimicrobial properties |
(5-Ethoxypyridin-2-yl)methanol | C₈H₁₁NO₂ | Pyridine ring instead of pyrimidine | Different electronic properties due to single nitrogen |
The structural variations in these analogs result in different physicochemical properties and biological activities, highlighting the significance of specific functional group placement in heterocyclic compounds .
Bacimethrin: A Notable Related Compound
Bacimethrin, or (4-amino-2-methoxypyrimidin-5-yl)methanol, deserves special mention as a closely related analog. This compound has been reported in Streptomyces albus and possesses biological activity. With a molecular weight of 155.15 g/mol, it differs from (2-Methoxypyrimidin-5-yl)methanol only by the addition of an amino group at the 4-position of the pyrimidine ring. This seemingly minor structural difference results in significant changes to its biological properties and potential applications .
Current Research Directions and Future Perspectives
Pharmaceutical Research
Current research involving (2-Methoxypyrimidin-5-yl)methanol is predominantly focused on its utility as a synthetic building block in medicinal chemistry. Particularly notable is its application in developing compounds targeting:
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The M2 proton channel of influenza viruses, including drug-resistant strains, suggesting potential in addressing viral resistance mechanisms in influenza treatment .
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Metabotropic glutamate receptor 2 (mGlu2), which is implicated in various central nervous system disorders, indicating potential applications in neuropsychiatric treatment approaches .
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